molecular formula C10H9F2NO B6255760 4-(3,5-difluorophenyl)pyrrolidin-2-one CAS No. 1604786-89-1

4-(3,5-difluorophenyl)pyrrolidin-2-one

Cat. No. B6255760
CAS RN: 1604786-89-1
M. Wt: 197.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The selectivity of the synthesis can be easily tuned by using a specific oxidant and additive .


Molecular Structure Analysis

The molecular formula of 4-(3,5-difluorophenyl)pyrrolidin-2-one is C10H9F2NO . The InChI code is 1S/C10H9F2NO/c11-8-2-1-6 (3-9 (8)12)7-4-10 (14)13-5-7/h1-3,7H,4-5H2, (H,13,14) .


Chemical Reactions Analysis

The formation of pyrrolidin-2-ones involves a cascade of reactions including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The selectivity of the reaction can be easily tuned by using a specific oxidant and additive .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 197.18 . The boiling point is 351.7±42.0 C at 760 mmHg .

Safety and Hazards

The compound is classified as harmful and may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(3,5-difluorophenyl)pyrrolidin-2-one involves the reaction of 3,5-difluoroaniline with ethyl acetoacetate followed by cyclization of the resulting intermediate.", "Starting Materials": [ "3,5-difluoroaniline", "ethyl acetoacetate", "sodium ethoxide", "acetic acid", "water" ], "Reaction": [ "Step 1: Dissolve 3,5-difluoroaniline in ethanol and add sodium ethoxide. Stir the mixture for 30 minutes at room temperature.", "Step 2: Add ethyl acetoacetate to the reaction mixture and stir for an additional 2 hours at room temperature.", "Step 3: Add acetic acid to the reaction mixture to quench the reaction. The resulting precipitate is filtered and washed with water.", "Step 4: The precipitate is then cyclized by heating with acetic acid at 120°C for 4 hours.", "Step 5: The resulting product is purified by recrystallization from ethanol." ] }

CAS RN

1604786-89-1

Molecular Formula

C10H9F2NO

Molecular Weight

197.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.